molecular formula C12H17F6NO2 B5075939 (2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B5075939
M. Wt: 321.26 g/mol
InChI Key: JQKNIVJILBHMFB-UHFFFAOYSA-N
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Description

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a carbamate group attached to a hexafluoroisopropyl moiety. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of 2-methylcyclohexanol with 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization. The industrial production also ensures the compound meets the required safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted carbamates, depending on the type of reaction and reagents used.

Scientific Research Applications

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, particularly in the development of fluorinated compounds.

Mechanism of Action

The mechanism of action of (2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hexafluoroisopropyl moiety enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    Hexafluoroisopropyl carbamate: Another carbamate derivative with comparable chemical properties.

Uniqueness

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is unique due to the presence of both a cyclohexyl ring and a hexafluoroisopropyl group, which confer distinct chemical and physical properties. Its combination of stability, reactivity, and potential biological activity makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2-methylcyclohexyl) N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F6NO2/c1-7-5-3-4-6-8(7)21-9(20)19-10(2,11(13,14)15)12(16,17)18/h7-8H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKNIVJILBHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)NC(C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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